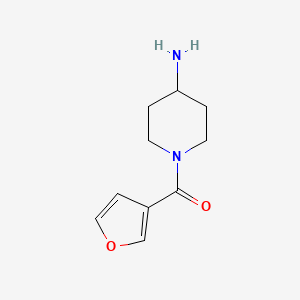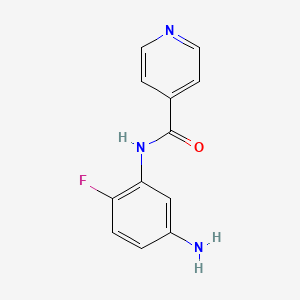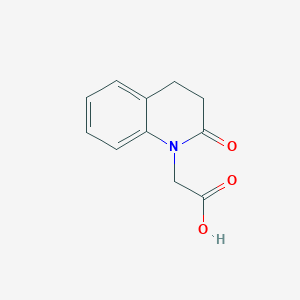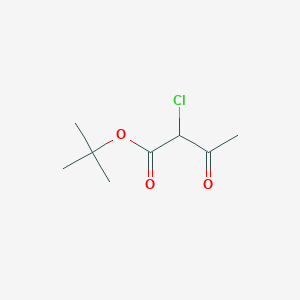
4-Heptylpyridine
Overview
Description
4-Heptylpyridine is an organic compound with the molecular formula C₁₂H₁₉N. It belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. Pyridines are characterized by a six-membered ring structure containing five carbon atoms and one nitrogen atom. The heptyl group attached to the fourth position of the pyridine ring gives this compound its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Heptylpyridine can be synthesized through various methods. One common approach involves the alkylation of pyridine with heptyl halides under basic conditions. Another method includes the use of Grignard reagents, where heptyl magnesium bromide reacts with pyridine N-oxide, followed by reduction to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using catalysts to enhance the reaction efficiency. The reaction conditions are carefully controlled to prevent side reactions and ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: 4-Heptylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyridines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the heptyl group or the pyridine ring can be modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are employed.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridines.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
4-Heptylpyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses, including as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-Heptylpyridine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The nitrogen atom in the pyridine ring plays a crucial role in its binding affinity and specificity. The heptyl group influences its lipophilicity, affecting its distribution and interaction within biological membranes .
Comparison with Similar Compounds
Pyridine: The parent compound, simpler in structure without the heptyl group.
2-Heptylpyridine: Similar structure but with the heptyl group attached at the second position.
3-Heptylpyridine: Heptyl group attached at the third position.
Uniqueness: 4-Heptylpyridine is unique due to the specific positioning of the heptyl group, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-heptylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-2-3-4-5-6-7-12-8-10-13-11-9-12/h8-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSRHPJBIOMTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80876967 | |
| Record name | PYRIDINE, 4-HEPTYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40089-90-5 | |
| Record name | 4-Heptylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040089905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRIDINE, 4-HEPTYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the specific structure of 6-amino-3,5-dicyano-4-heptylpyridine-2(1H)-thione?
A1: While the provided research papers primarily focus on the synthesis and structural elucidation of this compound, the presence of specific functional groups like amino, cyano, and thione groups on the pyridine ring suggests potential biological activity. These functional groups are known to interact with biological targets through various mechanisms like hydrogen bonding and chelation. Further research is needed to explore the specific biological activities and potential applications of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1340351.png)




